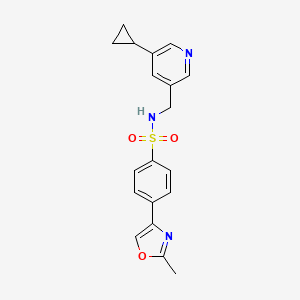

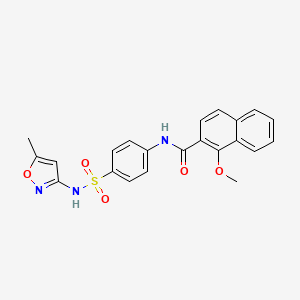

![molecular formula C20H23NO2 B2364250 N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide CAS No. 864383-74-4](/img/structure/B2364250.png)

N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a carboxamide, which is an organic compound that contains the functional group CONH2. The presence of the methoxy group (OCH3) and phenyl group (C6H5) suggests that this compound may have properties similar to other aromatic ethers and amides .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines, carboxylic acids, or their derivatives .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the phenyl and methoxy groups, which can participate in various interactions such as pi stacking and dipole-dipole interactions .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the amide group, which can participate in various reactions such as hydrolysis and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

- A study by Deady and Devine (2006) describes the synthesis of novel heterocyclic systems, including compounds related to N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide. These compounds exhibited typical pyrrole-type reactivity, indicating their potential in chemical synthesis and structural analysis (Deady & Devine, 2006).

Pharmacological Screening

- Ukrainets et al. (2019) conducted pharmacological screening on a series of hetaryl-3-carboxylic acid derivatives. Their study found a clear relationship between the spatial structure of these compounds, which include variants of N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide, and biological activity. Certain enantiomers exhibited analgesic and anti-inflammatory activities (Ukrainets et al., 2019).

Bioactivity and Antimicrobial Studies

- Vasu et al. (2005) investigated the bioactivity of thiophene-3-carboxamide derivatives, closely related to N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide. These compounds showed antibacterial and antifungal activities, with significant intermolecular interactions contributing to their bioactivity (Vasu et al., 2005).

Applications in Imaging and PET Ligands

- Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives, including analogs of N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide, as potential PET radioligands for imaging dopamine D3 receptors. This research highlights the potential application of these compounds in medical imaging and neuroscience (Gao et al., 2008).

Anticancer and Cytotoxicity Research

- Hassan et al. (2014) explored the cytotoxic activity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which include structures similar to N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide. Their research contributes to understanding the potential anticancer applications of these compounds (Hassan et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-23-18-11-9-16(10-12-18)15-21-19(22)20(13-5-6-14-20)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-15H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNTWENMGQQSMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2364171.png)

![3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2364172.png)

![6-butyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2364173.png)

![1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2364174.png)

![Tert-butyl 4-(2-oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2364176.png)

![N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2364180.png)

![ethyl 2-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2364186.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)